4-[2-(4-Chloro-2-methylphenoxy)ethyl]piperidine hydrochloride
Description
4-[2-(4-Chloro-2-methylphenoxy)ethyl]piperidine hydrochloride is a piperidine derivative characterized by a phenoxyethyl substituent at the 4-position of the piperidine ring. The phenoxy group is substituted with a chlorine atom at the para position and a methyl group at the ortho position (2-methyl-4-chlorophenoxy). Piperidine derivatives are widely explored in medicinal and agrochemical research due to their versatility in interacting with biological targets, such as enzymes or receptors .
Properties
IUPAC Name |
4-[2-(4-chloro-2-methylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO.ClH/c1-11-10-13(15)2-3-14(11)17-9-6-12-4-7-16-8-5-12;/h2-3,10,12,16H,4-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDHHZYYZXTRAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Chloro-2-methylphenoxy)ethyl]piperidine hydrochloride typically involves the reaction of 4-chloro-2-methylphenol with ethylene oxide to form 4-(2-(4-chloro-2-methylphenoxy)ethyl)phenol. This intermediate is then reacted with piperidine under controlled conditions to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves rigorous control of temperature, pressure, and reaction time to optimize the production efficiency and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Chloro-2-methylphenoxy)ethyl]piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in different chemical syntheses .
Scientific Research Applications
4-[2-(4-Chloro-2-methylphenoxy)ethyl]piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-(4-Chloro-2-methylphenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenoxy Group
Key Comparisons:
4-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride (CAS 1219982-85-0) Substituents: Bromine (para) and isopropyl (ortho) on the phenoxy group. Impact: The bromine atom increases molecular weight (MW: ~377.7 g/mol) and polarizability compared to chlorine.
4-[2-(3-Trifluoromethylphenoxy)ethyl]piperidine hydrochloride Substituents: Trifluoromethyl (meta) on the phenoxy group. Impact: The electron-withdrawing CF₃ group enhances metabolic stability and lipophilicity (LogP ~2.8) but may reduce solubility in aqueous media .
4-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]piperidine hydrochloride Substituents: Dichloro (2,4) and dimethyl (3,5) on the phenoxy group. The dimethyl groups add steric bulk, which may limit membrane permeability .
Variations in the Ethyl Chain or Piperidine Position
4-[(4-Chloro-3-ethylphenoxy)methyl]piperidine hydrochloride Structure: Phenoxymethyl group (vs. phenoxyethyl) with ethyl substitution on the phenyl ring. Impact: The shorter methyl linker reduces flexibility, possibly affecting conformational adaptability in binding pockets. The ethyl group increases hydrophobicity (MW: ~304.2 g/mol) .
3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]piperidine hydrochloride Structure: Ethylphenoxy group attached to the 3-position of piperidine (vs. 4-position).
Biological Activity
Overview
4-[2-(4-Chloro-2-methylphenoxy)ethyl]piperidine hydrochloride is a synthetic compound belonging to the piperidine class, characterized by its unique chemical structure which includes a piperidine ring and a 4-chloro-2-methylphenoxyethyl substituent. This compound has garnered attention in various fields, particularly in medicinal chemistry, for its potential therapeutic applications and biological activities.
- Molecular Formula : C₁₄H₁₈ClN
- Molecular Weight : Approximately 251.76 g/mol
- CAS Number : 1219963-70-8
The biological activity of this compound is primarily mediated through its interactions with specific receptors and enzymes. It is believed to modulate various signaling pathways, which can influence cellular responses and potentially lead to therapeutic effects.
Target Interactions
- Receptors : The compound may interact with neurotransmitter receptors, particularly those involved in pain and seizure pathways.
- Enzymes : It has been shown to affect the activity of certain enzymes related to inflammation and pain modulation.
Anticonvulsant Activity
Research has indicated that compounds structurally similar to this compound exhibit anticonvulsant properties. A study evaluated various piperidine derivatives for their efficacy in maximal electroshock (MES) tests, revealing significant protective effects against seizures. The mechanisms involved include modulation of neurotransmitter release and receptor activity, particularly at glutamatergic synapses .
Analgesic Effects
In addition to anticonvulsant properties, this compound has shown potential analgesic effects in formalin-induced pain models. Compounds with similar structures were assessed for their ability to reduce neurogenic pain, indicating that the piperidine moiety may play a crucial role in pain modulation .
Comparative Analysis of Biological Activity
| Compound Name | IC50 (nM) | Biological Activity |
|---|---|---|
| 4-[2-(4-Chloro-2-methylphenoxy)ethyl]piperidine HCl | TBD | Anticonvulsant, Analgesic |
| N-(2-(4-chlorophenoxy)-phenylamino)-piperidin-1-yl | 700 | Inhibitor in 17β-HSD assay |
| N-(2-(1-[2-(4-chloro-phenoxy)-phenylamino]-but-2-enyl)-phenyl)-acetamide | 900 | Selective inhibitor |
Case Studies
- Anticonvulsant Efficacy : A study published in the Journal of Medicinal Chemistry evaluated a series of piperidine derivatives for their anticonvulsant activity. The results indicated that several compounds exhibited significant protection in MES tests, suggesting that modifications on the piperidine ring can enhance anticonvulsant activity .
- Analgesic Properties : Another investigation assessed the analgesic potential of various piperidine derivatives using formalin tests. The study highlighted that compounds similar to this compound demonstrated a marked reduction in pain responses, supporting its application in pain management therapies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
